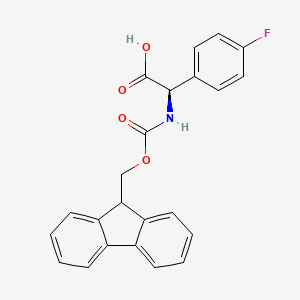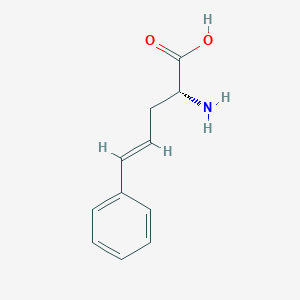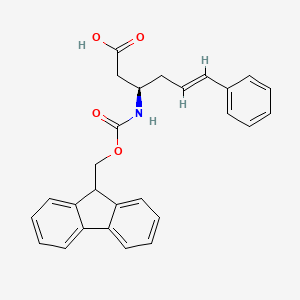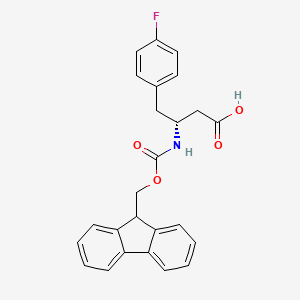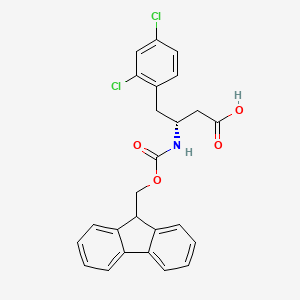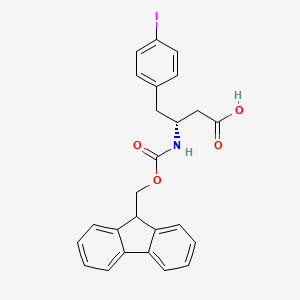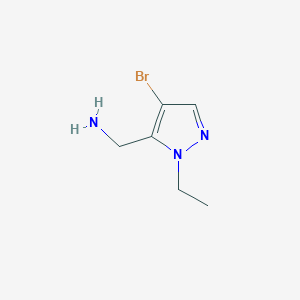
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques : Novel synthesis methods for related pyrazolyl compounds have been explored, such as the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing innovative approaches in creating pyrazole derivatives (Becerra et al., 2021).
Molecular Structure Analysis : Research on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, such as 4-bromo-1H-pyrazoles, provides insights into their molecular properties, including tautomerism in solid-state and solution (Trofimenko et al., 2007).
Applications in Material Science and Chemistry
- Polymerization Catalysts : Research demonstrates that cobalt(II) complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including derivatives of pyrazolyl compounds, can be used as catalysts for polymerization, yielding products like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Pharmacological Research
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have been synthesized and shown potential as antimicrobial and anticancer agents, indicating the versatility of pyrazolyl compounds in pharmaceutical applications (Hafez et al., 2016).
Optical and Spectroscopic Studies
- Fluorescent Compounds : The development of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, derived from related pyrazole compounds, highlights their potential in optical applications and spectroscopy (Zheng et al., 2011).
properties
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUXJKUWEKBRGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



